1H-pyrazolo[3,4-b]pyridine belongs to the class of pyrazolo derivatives, which are known for their pharmacological significance. The compound is classified as a bicyclic heteroaromatic compound, containing nitrogen atoms in both the pyrazole and pyridine rings. It has been identified in various natural products and synthetic compounds, with over 300,000 derivatives reported in scientific literature, indicating its extensive utility in research and development .
The synthesis of 1H-pyrazolo[3,4-b]pyridine can be achieved through several methods, each with distinct advantages and conditions.
The molecular structure of 1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system where the pyrazole ring (comprising two nitrogen atoms) is directly connected to a pyridine ring (containing one nitrogen atom).
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions that enhance its utility in organic synthesis:
The mechanism by which 1H-pyrazolo[3,4-b]pyridine exerts its biological effects often involves interaction with specific biological targets:
Research indicates that structural modifications can significantly alter the potency and selectivity of these interactions .
The physical properties of 1H-pyrazolo[3,4-b]pyridine contribute to its behavior in various environments:
These properties are essential for determining suitable reaction conditions and potential applications.
1H-pyrazolo[3,4-b]pyridine has numerous applications across different fields:
The inaugural synthesis of 1H-pyrazolo[3,4-b]pyridine dates to 1908, when Ortoleva produced a monosubstituted derivative (R₃ = Ph) by reacting diphenylhydrazone with pyridine and iodine [1]. This pioneering work established the foundational chemistry for this heterocycle. By 1911, Bülow expanded the synthetic repertoire by preparing N-phenyl-3-methyl derivatives through the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid [1]. Early methodologies predominantly relied on cyclocondensation reactions of aminopyrazoles with 1,3-dielectrophiles or the cyclization of 2-hydrazinopyridine precursors. A landmark 1966 communication by Hatt and Vass detailed a systematic route starting from 2-chloronicotinonitrile derivatives, which underwent hydrazine-mediated ring closure to form the bicyclic core [5].
Table 1: Key Historical Syntheses of 1H-Pyrazolo[3,4-b]pyridine
Year | Synthetic Method | Key Reagents/Conditions | Reference |
---|---|---|---|
1908 | Diphenylhydrazone + pyridine cyclization | Iodine catalysis | [1] |
1911 | 5-Aminopyrazole + 1,3-diketone condensation | Glacial acetic acid, reflux | [1] |
1966 | 2-Chloronicotinonitrile hydrazinolysis and cyclization | Hydrazine hydrate, ethanol, Δ | [5] |
Modern adaptations retain these core principles, with over 300,000 derivatives documented as of 2022, underscoring the scaffold’s synthetic versatility [1]. Pre-2012 strategies emphasized ring construction from pyrazole or pyridine precursors, leveraging reactions like the Guareschi–Thorpe synthesis to access critical intermediates such as 6-hydrazino-4-methyl-2-chloronicotinonitrile [7].
1H-Pyrazolo[3,4-b]pyridine exemplifies a bicyclic 5-6 fused system with two tautomeric forms: the thermodynamically favored 1H-tautomer and the less stable 2H-isomer. Computational studies by Alkorta and Elguero confirmed the 1H-tautomer’s dominance, exhibiting a stability advantage of ~9 kcal/mol due to aromatic delocalization across both rings [1]. This tautomeric preference profoundly influences reactivity and substitution patterns.
Key structural features include:
Table 2: Substitution Preferences in 1H-Pyrazolo[3,4-b]pyridine Derivatives
Position | Most Common Substituent | Frequency (%) | Biological Impact |
---|---|---|---|
N1 | Methyl | 31.5% | Enhances metabolic stability |
C3 | Methyl | 46.8% | Optimizes steric fit in kinase pockets |
C4/C6 | Oxo groups | 2.2–4.7% | Stabilizes tautomers; H-bonding motifs |
The scaffold’s adaptability is evidenced in agrochemicals like the wheat growth regulator 5c, where C6 pyrazolyl and C3 cyclopropanoyl groups enhance bioactivity [7].
1H-Pyrazolo[3,4-b]pyridine serves as a purine bioisostere, mimicking adenine/guanine in molecular recognition processes. This analogy arises from:
In kinase inhibition (e.g., TRKA, CDK2), this bioisosterism is exploitable. For example, pyrazolo[3,4-b]pyridine-based TRK inhibitors (C03) form three hydrogen bonds with hinge residues Glu590 and Met592, mimicking purine–kinase interactions observed with entrectinib [6]. Similarly, CDK2 inhibitors like 14 leverage the scaffold to occupy the adenine-binding pocket, achieving IC₅₀ values of 0.057 μM [8]. DrugBank lists 14 derivatives in clinical development, validating its pharmacological utility as a purine surrogate [1].
The scaffold’s versatility enables applications across drug discovery, agriculture, and materials science.
Pharmaceutical Applications
Table 3: Pharmaceutical Applications of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Therapeutic Area | Representative Compound | Target/Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Oncology (TRK Inh.) | C03 | TRKA inhibition; KM-12 antiproliferation | 56 nM; 0.304 μM |
Oncology (CDK2 Inh.) | 14 | CDK2/cyclin A2 inhibition; HCT-116 cytotoxicity | 0.057 μM; 6 nM |
Antimalarial | DSM151 | PfDHODH inhibition | 0.077 μM |
Immuno-oncology | Unspecified trisubstituted | In vivo breast cancer tumor growth inhibition | TGI: 50–70% |
Agricultural Applications
Material Science
The scaffold’s synthetic tractability and target versatility position it as a cornerstone of heterocyclic innovation in medicinal and agrochemistry.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8